2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(4-Ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a 4-ethoxyphenyl group at the 2-position. The ethoxy (–OCH₂CH₃) moiety is an electron-donating substituent that enhances solubility in organic solvents while moderately influencing electronic properties. Naphthalimides are widely studied for their optical, electrochemical, and biological activities, including applications in fluorescent probes, nonlinear optics (NLO), and anticancer agents .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-2-24-15-11-9-14(10-12-15)21-19(22)16-7-3-5-13-6-4-8-17(18(13)16)20(21)23/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZNECVIYIWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for the synthesis of isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those using palladium or nickel catalysts, are commonly used. These methods are designed to be environmentally friendly and cost-effective, ensuring scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Electron-Donating Substituents: The ethoxy group (–OCH₂CH₃) in the target compound is less polar than –OH (5a) but more lipophilic than –NH₂ (NAP-6). This balance may improve membrane permeability in biological applications compared to hydrophilic analogues . Dimethylamino (–N(CH₃)₂) and amino (–NH₂) groups exhibit stronger electron-donating effects, critical for NLO properties and receptor binding .
Biological Activity :
- Hydroxyethyl-thio derivatives (7f, 8a–c) show broad-spectrum antifungal activity, attributed to sulfur-containing heterocycles . The ethoxy group lacks sulfur but may still interact with hydrophobic fungal membranes.
- NAP-6 demonstrates selective anticancer effects, suggesting that substituent polarity and hydrogen-bonding capacity (–NH₂ vs. –OCH₂CH₃) influence target specificity .
Optical and Sensor Applications: NI3/NI4 highlight the role of substituent positioning: dimethylaminoethyl groups enable metal ion detection, while allyl groups facilitate copolymerization . Ethoxy’s para position may optimize fluorescence quenching or enhancement in similar systems.
Computational Insights
- DFT/TDDFT studies on analogues (e.g., 5a–c, NI3/NI4) predict electronic transitions and charge distribution . Ethoxy’s inductive effect would lower the HOMO-LUMO gap compared to –Cl or –Br substituents, enhancing photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
